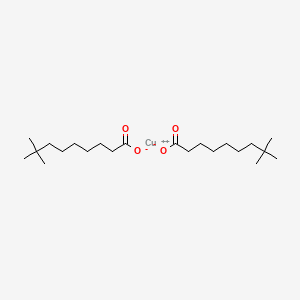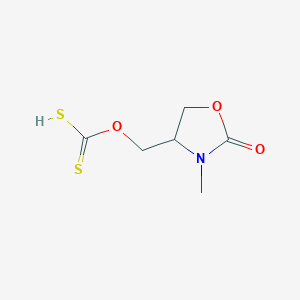![molecular formula C7H8N6 B12901172 N'-aminoimidazo[1,2-a]pyrazine-2-carboximidamide](/img/structure/B12901172.png)
N'-aminoimidazo[1,2-a]pyrazine-2-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-aminoimidazo[1,2-a]pyrazine-2-carboximidamide is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and drug development. The unique structure of N’-aminoimidazo[1,2-a]pyrazine-2-carboximidamide allows it to participate in various chemical reactions, making it a valuable scaffold for the development of new therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-aminoimidazo[1,2-a]pyrazine-2-carboximidamide typically involves multicomponent reactions (MCRs). One efficient method is the iodine-catalyzed synthesis, which involves the reaction between an aryl aldehyde and 2-aminopyrazine, followed by [4 + 1] cycloaddition with tert-butyl isocyanide . This method yields the desired imidazopyrazine derivatives in good yields under mild conditions.
Industrial Production Methods
Industrial production of N’-aminoimidazo[1,2-a]pyrazine-2-carboximidamide may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the development of greener and more sustainable methods, such as metal-free catalysis and solvent-free reactions, can further improve the industrial synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
N’-aminoimidazo[1,2-a]pyrazine-2-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the imidazo[1,2-a]pyrazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrazine-2-carboxylic acid derivatives, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
N’-aminoimidazo[1,2-a]pyrazine-2-carboximidamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Industry: Utilized in the development of new materials with unique photophysical properties.
Wirkmechanismus
The mechanism of action of N’-aminoimidazo[1,2-a]pyrazine-2-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound may inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis of cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar structural features and applications in medicinal chemistry.
Imidazo[1,2-a]pyrimidine: Known for its biological activity and use in drug development.
Imidazo[1,2-a]quinoxaline: Explored for its potential as an anticancer and antimicrobial agent.
Uniqueness
N’-aminoimidazo[1,2-a]pyrazine-2-carboximidamide stands out due to its unique combination of an imidazo[1,2-a]pyrazine core with an amino and carboximidamide functional group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C7H8N6 |
|---|---|
Molekulargewicht |
176.18 g/mol |
IUPAC-Name |
N'-aminoimidazo[1,2-a]pyrazine-2-carboximidamide |
InChI |
InChI=1S/C7H8N6/c8-7(12-9)5-4-13-2-1-10-3-6(13)11-5/h1-4H,9H2,(H2,8,12) |
InChI-Schlüssel |
FNGKLGSFWSNWGL-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CN2C=C(N=C2C=N1)/C(=N/N)/N |
Kanonische SMILES |
C1=CN2C=C(N=C2C=N1)C(=NN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Furo[3,4-e][1,2]benzoxazole](/img/structure/B12901095.png)
![3-Butyl-5-chloro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12901109.png)

![Cyclopent[4,5]azepino[2,1,7-cd]pyrrolizine](/img/structure/B12901130.png)
![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate](/img/structure/B12901133.png)
![1-Methyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B12901134.png)

![3,5-Bis(4-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12901142.png)

![N-{3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B12901154.png)

![4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12901187.png)

